molecular formula C15H13F3N2O2 B14648327 N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea CAS No. 52575-27-6

N-Methyl-N'-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea

Cat. No.: B14648327
CAS No.: 52575-27-6
M. Wt: 310.27 g/mol
InChI Key: CRUHEERVHIBBPV-UHFFFAOYSA-N
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Description

N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea is an organic compound that belongs to the class of urea derivatives It features a trifluoromethyl group attached to a phenoxyphenyl structure, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea typically involves the reaction of 4-chloro-3-trifluoromethylphenyl isocyanate with a suitable amine precursor. The reaction is carried out in a nonchlorinated organic solvent, inert toward isocyanates, at a temperature range of 20°C to 60°C. The reaction mixture is then admixed with p-toluenesulfonic acid in a polar solvent at a temperature up to the reflux temperature of the solvent used .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, typically involving controlled temperatures and inert atmospheres.

Major Products

Scientific Research Applications

N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to form hydrogen bonds and interact with proteins, potentially inhibiting key enzymes or receptors involved in disease pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-N’-{4-[4-(trifluoromethyl)phenoxy]phenyl}urea is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its trifluoromethyl group enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

52575-27-6

Molecular Formula

C15H13F3N2O2

Molecular Weight

310.27 g/mol

IUPAC Name

1-methyl-3-[4-[4-(trifluoromethyl)phenoxy]phenyl]urea

InChI

InChI=1S/C15H13F3N2O2/c1-19-14(21)20-11-4-8-13(9-5-11)22-12-6-2-10(3-7-12)15(16,17)18/h2-9H,1H3,(H2,19,20,21)

InChI Key

CRUHEERVHIBBPV-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NC1=CC=C(C=C1)OC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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